molecular formula C16H14N2O2 B009175 N-Benzylanthranilic acid cyanomethyl CAS No. 104362-33-6

N-Benzylanthranilic acid cyanomethyl

Cat. No. B009175
M. Wt: 266.29 g/mol
InChI Key: UVJNVLXYEZMPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzylanthranilic acid cyanomethyl, also known as BAM-CN, is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a derivative of benzyl anthranilic acid and is widely used in the field of biochemistry and pharmacology.

Mechanism Of Action

The mechanism of action of N-Benzylanthranilic acid cyanomethyl is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-Benzylanthranilic acid cyanomethyl reduces inflammation and pain.

Biochemical And Physiological Effects

N-Benzylanthranilic acid cyanomethyl has been shown to have several biochemical and physiological effects. It has anti-inflammatory and analgesic properties, making it useful in the treatment of pain and inflammation. It has also been shown to have antipyretic effects, reducing fever. Additionally, it has been shown to have antioxidant properties, protecting cells from oxidative damage.

Advantages And Limitations For Lab Experiments

N-Benzylanthranilic acid cyanomethyl has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive, making it accessible to researchers on a budget. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the research and development of N-Benzylanthranilic acid cyanomethyl. One potential direction is the synthesis of new derivatives with improved solubility and potency. Another direction is the investigation of its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Conclusion:
In conclusion, N-Benzylanthranilic acid cyanomethyl is a chemical compound with numerous applications in scientific research. It has anti-inflammatory, analgesic, antipyretic, and antioxidant properties, making it useful in the treatment of pain, inflammation, and oxidative damage. While it has some limitations, it is a stable and relatively inexpensive compound that is accessible to researchers. There are several future directions for the research and development of N-Benzylanthranilic acid cyanomethyl, including the synthesis of new derivatives and investigation of its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of N-Benzylanthranilic acid cyanomethyl involves the reaction between benzyl anthranilic acid and cyanomethyl anion. The reaction takes place in the presence of a suitable catalyst, such as sodium hydroxide. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

N-Benzylanthranilic acid cyanomethyl has numerous applications in scientific research. It is primarily used in the field of biochemistry and pharmacology to study the mechanism of action of various drugs and their effects on the human body. It is also used in the synthesis of new drugs and as a reference compound for the identification and quantification of other compounds.

properties

CAS RN

104362-33-6

Product Name

N-Benzylanthranilic acid cyanomethyl

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

cyanomethyl 2-(benzylamino)benzoate

InChI

InChI=1S/C16H14N2O2/c17-10-11-20-16(19)14-8-4-5-9-15(14)18-12-13-6-2-1-3-7-13/h1-9,18H,11-12H2

InChI Key

UVJNVLXYEZMPJA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)OCC#N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)OCC#N

Origin of Product

United States

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